N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3OS/c16-12-9-5-4-8-11(12)14-18-19-15(21-14)17-13(20)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMQKJJBVQDOLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine
The thiadiazole ring is constructed via cyclocondensation of thiosemicarbazide with 2-chlorobenzoyl chloride in anhydrous ethanol under reflux (12 h, 80°C). The product is purified via recrystallization from ethanol, yielding white crystals (mp 162–164°C).
Reaction Scheme:
$$
\text{Thiosemicarbazide} + \text{2-Chlorobenzoyl chloride} \xrightarrow{\text{Ethanol, Δ}} \text{5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine} + \text{HCl}
$$
Chloroacetylation of the Thiadiazole Amine
The amine intermediate reacts with chloroacetyl chloride in dry benzene containing triethylamine (0–5°C, 2 h). The resultant 2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide is isolated via filtration and washed with cold hexane (yield: 78%).
Characterization Data:
Amide Coupling with Cyclohexanecarboxylic Acid
The chloroacetamide derivative undergoes nucleophilic substitution with cyclohexanecarboxamide in dry toluene under reflux (24 h, 110°C). Triethylamine catalyzes the reaction, and the product is purified via column chromatography (EtOAc/hexane, 3:7).
Optimized Conditions:
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Temperature | 110°C |
| Catalyst | Triethylamine (5 mol%) |
| Reaction Time | 24 h |
| Yield | 72% |
Alternative Route via Direct Cyclocondensation
A one-pot method avoids isolating intermediates by combining 2-chlorobenzohydrazide, carbon disulfide, and cyclohexanecarbonyl chloride in phosphoryl chloride (POCl$$3$$) at 60°C for 6 h. The crude product is neutralized with NaHCO$$3$$ and extracted with dichloromethane.
Advantages:
Analytical Validation:
- $$^{13}$$C NMR (100 MHz, CDCl$$3$$): δ 168.2 (C=O), 154.7 (thiadiazole C-2), 134.5–127.3 (Ar-C), 44.8 (cyclohexyl CH$$2$$).
Catalytic Approaches for Enhanced Efficiency
Recent advances utilize calcium triflate (Ca(OTf)$$_2$$) as a Lewis acid catalyst to accelerate thiadiazole formation. In toluene at 120°C, reaction times are reduced to 40 minutes with 85% yield.
Comparative Catalytic Study:
| Catalyst | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Ca(OTf)$$_2$$ | Toluene | 120°C | 40 min | 85% |
| Mg(OTf)$$_2$$ | Toluene | 120°C | 24 h | 40% |
| p-TSA | Toluene | 120°C | 6 h | 58% |
Mechanistic Insights and Side Reactions
The nucleophilic substitution at the thiadiazole C-2 position proceeds via an S$$_N$$Ar mechanism, where the electron-withdrawing thiadiazole ring activates the chloroacetamide group for attack by cyclohexanecarboxamide. Competing side reactions include:
- Hydrolysis of the chloroacetamide to carboxylic acid under aqueous conditions.
- Dimerization via disulfide bonds if thiol intermediates are exposed to oxygen.
Industrial-Scale Production Considerations
For bulk synthesis, continuous flow reactors achieve higher throughput by maintaining precise temperature control (±2°C). Key parameters:
- Residence Time: 30 minutes.
- Solvent Recovery: 95% via fractional distillation.
- Purity: >99% by HPLC (C18 column, acetonitrile/water gradient).
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazole derivatives .
Scientific Research Applications
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Industry: It may have applications in agriculture as a plant protectant due to its antiviral properties.
Mechanism of Action
The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins essential for the survival of viruses, fungi, or bacteria. This inhibition disrupts the normal biological processes of these pathogens, leading to their inactivation or death .
Comparison with Similar Compounds
Table 1: Comparison of Key Structural Analogs
Biological Activity
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Synthesis
The compound belongs to the class of 1,3,4-thiadiazoles, which are known for their pharmacological properties. The synthesis typically involves the reaction of thiadiazole derivatives with cyclohexanecarboxylic acid or its derivatives. The general synthetic pathway includes:
- Formation of Thiadiazole Ring : The initial step involves the synthesis of the thiadiazole core through cyclization reactions involving hydrazine derivatives and carbonyl compounds.
- Substitution Reactions : The introduction of the 2-chlorophenyl group is achieved via electrophilic aromatic substitution.
- Final Coupling : The cyclohexanecarboxamide moiety is introduced through amide formation, often using coupling agents like EDC or DCC.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound.
- Cytotoxicity : Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related thiadiazole derivative demonstrated an IC value of 0.28 µg/mL against MCF-7 breast cancer cells and 0.52 µg/mL against A549 lung carcinoma cells .
- Mechanism of Action : The anticancer activity is often linked to the inhibition of tubulin polymerization and induction of apoptosis through caspase activation pathways. Studies suggest that modifications on the phenyl ring can enhance cytotoxicity by affecting binding affinities to target proteins .
Antimicrobial Activity
Thiadiazole derivatives have also shown promising antimicrobial properties:
- Inhibition Studies : In vitro assays revealed that compounds similar to this compound exhibit effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with inhibition zones significantly larger than those observed for standard antibiotics .
- Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Case Studies
Several case studies have been published that detail the biological evaluation of thiadiazole derivatives:
- Study on Anticancer Activity :
-
Antimicrobial Efficacy Assessment :
- An investigation into a series of thiadiazole compounds showed that those with electron-withdrawing groups exhibited superior antibacterial effects compared to their electron-donating counterparts. This study employed agar diffusion methods and minimum inhibitory concentration (MIC) determinations .
Data Summary
| Biological Activity | IC Values (µg/mL) | Target Organisms |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.28 | Cancer Cells |
| A549 (Lung Cancer) | 0.52 | Cancer Cells |
| Staphylococcus aureus | - | Bacteria |
| Bacillus subtilis | - | Bacteria |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide, and how are reaction conditions optimized?
- Answer: Synthesis typically involves sequential steps: (i) formation of the 1,3,4-thiadiazole ring via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., POCl₃ at 90°C), and (ii) acylation of the cyclohexanecarboxamide group . Key optimizations include solvent selection (e.g., ethanol or DCM), temperature control (reflux vs. room temperature), and stoichiometric ratios to maximize yield (>70%) and purity (>95%). Impurity profiles are monitored via HPLC .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Answer: Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms the thiadiazole ring (δ 7.8–8.5 ppm for aromatic protons) and cyclohexane carboxamide (δ 1.2–2.5 ppm for cyclohexyl protons). Infrared spectroscopy (IR) identifies carbonyl stretches (amide C=O at ~1650 cm⁻¹) and thiadiazole C-S bonds (~680 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₁₅H₁₄ClN₃OS requires m/z 335.06) .
Q. What are the solubility and stability profiles under varying pH conditions?
- Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF). Stability studies show degradation at pH <3 (acidic hydrolysis of the amide bond) and pH >10 (thiadiazole ring cleavage). Long-term storage recommendations include desiccated environments at -20°C to prevent oxidation .
Advanced Research Questions
Q. How can contradictory biological activity data (e.g., variable IC₅₀ values) be resolved in target validation studies?
- Answer: Discrepancies often arise from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols by:
- Using isogenic cell lines to control genetic background .
- Validating target engagement via thermal shift assays or surface plasmon resonance (SPR) .
- Cross-referencing with structural analogs (e.g., sulfonyl or methyl-substituted derivatives) to identify substituent-specific effects .
Q. What methodological approaches are recommended for elucidating the mechanism of action?
- Answer: Combine in silico and in vitro methods:
- Molecular docking: Screen against targets like COX-2 or bacterial dihydrofolate reductase using AutoDock Vina (PDB IDs: 1PXX, 3FRA) .
- Kinetic assays: Measure enzyme inhibition (e.g., % inhibition at 10 µM) under pseudo-first-order conditions .
- Transcriptomics: Identify differentially expressed genes post-treatment via RNA-seq to map signaling pathways .
Q. How can reaction yields be improved during scale-up synthesis?
- Answer: Optimize via:
- Catalyst screening: Use DMAP or HOBt to accelerate acylation .
- Flow chemistry: Continuous-flow reactors reduce side reactions (e.g., oxidation) by controlling residence time .
- Workup strategies: Liquid-liquid extraction with ethyl acetate/water (3:1) removes unreacted starting materials .
Q. What strategies are effective in structure-activity relationship (SAR) studies for enhancing potency?
- Answer: Focus on substituent modifications:
- Thiadiazole ring: Replace sulfur with oxygen (oxadiazole) to modulate electron density .
- Chlorophenyl group: Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding to hydrophobic pockets .
- Cyclohexane ring: Substitute with bicyclic systems (e.g., norbornane) to improve metabolic stability .
Q. What are the key considerations for designing in vivo toxicity studies?
- Answer: Prioritize:
- Dosage: Determine maximum tolerated dose (MTD) via acute toxicity testing in rodents (OECD 423).
- Metabolite profiling: Use LC-MS/MS to identify hepatotoxic metabolites (e.g., glutathione adducts) .
- Histopathology: Assess liver, kidney, and spleen sections for necrosis or inflammation post-administration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
